molecular formula C11H17NO3P- B12546281 Phenyl (1-amino-3-methylbutyl)phosphonate CAS No. 674368-75-3

Phenyl (1-amino-3-methylbutyl)phosphonate

Cat. No.: B12546281
CAS No.: 674368-75-3
M. Wt: 242.23 g/mol
InChI Key: OHFJDOMHHDRJIU-UHFFFAOYSA-M
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Description

Phenyl (1-amino-3-methylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phenyl group, an amino group, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (1-amino-3-methylbutyl)phosphonate can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with 1-amino-3-methylbutanol under basic conditions. The reaction typically proceeds as follows:

    Reactants: Phenylphosphonic dichloride and 1-amino-3-methylbutanol.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The reactants are mixed and stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-amino-3-methylbutyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used.

Scientific Research Applications

Phenyl (1-amino-3-methylbutyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used to study enzyme inhibition and protein-phosphonate interactions.

    Industry: The compound can be used in the development of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which phenyl (1-amino-3-methylbutyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Phenyl (1-amino-3-methylbutyl)phosphonate can be compared with other similar compounds such as:

    Phenylphosphonic acid: Lacks the amino and methylbutyl groups, making it less versatile in terms of chemical reactivity.

    Aminoethylphosphonic acid: Contains an amino group but lacks the phenyl and methylbutyl groups, resulting in different chemical properties and applications.

    Methylphosphonic acid: Lacks both the phenyl and amino groups, making it less effective as an enzyme inhibitor.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

674368-75-3

Molecular Formula

C11H17NO3P-

Molecular Weight

242.23 g/mol

IUPAC Name

(1-amino-3-methylbutyl)-phenoxyphosphinate

InChI

InChI=1S/C11H18NO3P/c1-9(2)8-11(12)16(13,14)15-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3,(H,13,14)/p-1

InChI Key

OHFJDOMHHDRJIU-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC(N)P(=O)([O-])OC1=CC=CC=C1

Origin of Product

United States

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